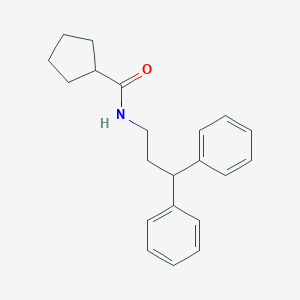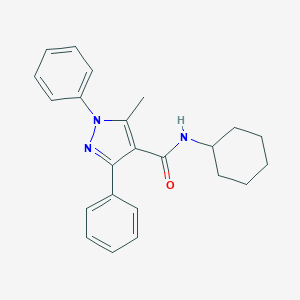
5,6-Diphenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Diphenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one, commonly known as DPTO, is a heterocyclic compound that has gained significant interest in scientific research. DPTO is a triazine derivative that exhibits a variety of biological activities, including antimicrobial, antifungal, and anticancer properties.
Mécanisme D'action
The mechanism of action of DPTO is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various biological processes. For example, DPTO has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. DPTO also inhibits the NF-κB signaling pathway, which plays a critical role in inflammation and immune responses.
Biochemical and Physiological Effects
DPTO has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the maintenance of tissue homeostasis. DPTO has also been shown to inhibit the production of reactive oxygen species (ROS), which are highly reactive molecules that can damage cells and contribute to the development of various diseases. Additionally, DPTO has been found to modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of DPTO is its broad-spectrum antimicrobial activity, which makes it a promising candidate for the development of new antibiotics. DPTO also exhibits low toxicity and good stability, which are important considerations for drug development. However, one of the limitations of DPTO is its poor solubility in water, which can affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for the study of DPTO. One area of research is the development of DPTO-based drugs for the treatment of various diseases, including cancer, infectious diseases, and inflammatory disorders. Another area of research is the elucidation of the molecular mechanisms underlying the biological activities of DPTO, which may provide insights into its potential therapeutic applications. Additionally, the synthesis of novel DPTO derivatives with improved pharmacological properties is an area of ongoing research.
Méthodes De Synthèse
DPTO can be synthesized through the reaction of 2-aminobenzophenone with benzaldehyde in the presence of acetic acid and ammonium acetate. The reaction proceeds through the formation of a Schiff base intermediate, which is then cyclized to form DPTO. The yield of DPTO can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent composition.
Applications De Recherche Scientifique
DPTO has been extensively studied for its biological activities and potential therapeutic applications. It has been shown to exhibit antimicrobial activity against a variety of bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. DPTO has also been found to possess anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, DPTO has been investigated for its antioxidant and anti-inflammatory activities, which may have potential applications in the treatment of various diseases.
Propriétés
Nom du produit |
5,6-Diphenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one |
|---|---|
Formule moléculaire |
C15H13N3O |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
5,6-diphenyl-4,5-dihydro-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C15H13N3O/c19-15-16-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10,13H,(H2,16,18,19) |
Clé InChI |
UEPGCKJMAZQWBF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(=NNC(=O)N2)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2C(=NNC(=O)N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-butyl-3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258700.png)
![2-[(2-Methyl-1-piperidinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B258702.png)
![Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258705.png)

![Methyl 2-[(cyclopentylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B258709.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B258712.png)
![Methyl 4,5-dimethyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B258714.png)
![Isopropyl 4,5-dimethyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B258716.png)

![dimethyl 3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B258720.png)


![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B258725.png)